molecular formula C18H12ClN3O3S B2686705 N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide CAS No. 2379995-22-7

N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide

Cat. No. B2686705
M. Wt: 385.82
InChI Key: XNHBIAHVBUOYTF-UHFFFAOYSA-N
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Description

N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique chemical properties, which make it an ideal candidate for use in scientific studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide involves the reaction of 5-chloro-2-cyanophenylamine with 4-(furan-2-yl)thiophen-2-ylmethyl isocyanate, followed by the addition of oxalic acid dihydrate to form the oxamide derivative.

Starting Materials
5-chloro-2-cyanophenylamine, 4-(furan-2-yl)thiophen-2-ylmethyl isocyanate, oxalic acid dihydrate

Reaction
Step 1: 5-chloro-2-cyanophenylamine is reacted with 4-(furan-2-yl)thiophen-2-ylmethyl isocyanate in anhydrous dichloromethane at room temperature for 24 hours., Step 2: The resulting product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent., Step 3: Oxalic acid dihydrate is added to the purified product in ethanol and the mixture is heated at reflux for 4 hours., Step 4: The resulting product is filtered and washed with ethanol and water to yield the final compound 'N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide.

Mechanism Of Action

The mechanism of action of N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which play a crucial role in the development and progression of various diseases.

Biochemical And Physiological Effects

N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide has been shown to have various biochemical and physiological effects in the body. It has been found to be effective in reducing inflammation, suppressing tumor growth, and improving the overall immune response of the body.

Advantages And Limitations For Lab Experiments

The use of N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide in lab experiments has several advantages. It is a highly potent compound that can be used in small quantities, making it cost-effective. However, the limitations of this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for the use of N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of cancer and other diseases. Additionally, this compound has the potential to be used in the development of new diagnostic tools for various diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide is a highly potent compound that has various applications in scientific research. Its unique chemical properties make it an ideal candidate for use in the development of new drugs and diagnostic tools for various diseases. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of research.

Scientific Research Applications

N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide has various applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it is used to develop new drugs for the treatment of various diseases.

properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c19-13-4-3-11(8-20)15(7-13)22-18(24)17(23)21-9-14-6-12(10-26-14)16-2-1-5-25-16/h1-7,10H,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHBIAHVBUOYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-chloro-2-cyanophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide

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